Antiproliferative Activity against SiHa Cervical Cancer Cells
The N-phenyl derivative of 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (designated Pypao) demonstrated time- and dose-dependent antiproliferative activity against SiHa human cervical cancer cells. Molecular docking studies revealed binding potential to HPV oncoproteins E6, E6AP, and E7, which are critical therapeutic targets in cervical cancer progression [1]. The free amino parent compound (CAS: 5711-73-9) serves as the essential synthetic precursor for generating this and related bioactive N-substituted derivatives [2].
| Evidence Dimension | Antiproliferative activity of N-phenyl derivative against SiHa cervical cancer cells |
|---|---|
| Target Compound Data | N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (Pypao) showed dose- and time-dependent inhibition of SiHa cell proliferation |
| Comparator Or Baseline | Parent compound 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 5711-73-9) serves as the unsubstituted precursor scaffold |
| Quantified Difference | Derivatization at the 2-amino position yields bioactive molecule with demonstrated in vitro anticancer potential; parent compound provides the essential scaffold for SAR exploration |
| Conditions | SiHa human cervical cancer cell line; MTT assay, DAPI staining, AO/PI staining; molecular docking with HPV E6, E6AP, E7 oncoproteins |
Why This Matters
The parent compound (CAS: 5711-73-9) is not merely a commodity heterocycle but a validated precursor scaffold for generating derivatives with demonstrated anticancer activity against clinically relevant cervical cancer targets.
- [1] Jaiswal, S., Pandey, S. K., et al. (2023). Mn(II) assisted synthesis of N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine and evaluation of its antiproliferative activity. Journal of Molecular Structure, 1285, 135468. View Source
- [2] Jaiswal, S., Pandey, S. K., et al. (2023). Mn(II) assisted synthesis of N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine and evaluation of its antiproliferative activity. Journal of Molecular Structure, 1285, 135468. View Source
